Elimination of Hydrogen Bond Donor Capacity Relative to 2-(Phenoxymethyl)-1H-benzimidazole
The N1-methyl substitution in 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) eliminates the imidazole NH hydrogen bond donor present in its closest analog, 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2). This single atomic substitution reduces the hydrogen bond donor count from 1 to 0 (computed by Cactvs) and is accompanied by a reduction in topological polar surface area from 37.9 Ų (NH analog) to 27.1 Ų (target compound) [1]. The diminished HBD capacity and lower TPSA are consistent with enhanced passive membrane permeability for the N-methylated derivative, a property widely correlated with improved oral bioavailability and blood-brain barrier penetration in drug discovery programs .
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD count = 0; TPSA = 27.1 Ų (computed by Cactvs 3.4.8.18, PubChem) |
| Comparator Or Baseline | 2-(Phenoxymethyl)-1H-benzimidazole: HBD count = 1; TPSA = 37.9 Ų (experimental, Chem960) |
| Quantified Difference | HBD count: -1 (absolute); TPSA: -10.8 Ų (28.5% reduction) |
| Conditions | Computed molecular descriptors (PubChem Cactvs) vs. experimental PSA (Chem960) |
Why This Matters
The absence of a hydrogen bond donor in the target compound predicts significantly different passive permeability and solubility profiles compared to the NH analog, making the two compounds non-interchangeable in any assay where membrane transit or bioavailability is relevant.
- [1] PubChem. 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, CID 678003. Computed Properties: HBD Count, TPSA. U.S. National Library of Medicine. View Source
